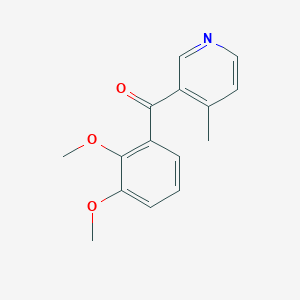

3-(2,3-Dimethoxybenzoyl)-4-methylpyridin

Übersicht

Beschreibung

3-(2,3-Dimethoxybenzoyl)-4-methylpyridine is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(2,3-Dimethoxybenzoyl)-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,3-Dimethoxybenzoyl)-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antioxidative Aktivität

Verbindungen, die von 2,3-Dimethoxybenzoesäure abgeleitet sind, wie z. B. 3-(2,3-Dimethoxybenzoyl)-4-methylpyridin, wurden auf ihre antioxidativen Eigenschaften untersucht. Diese Verbindungen können freie Radikale abfangen und weisen eine Metallchelat-Aktivität auf, die entscheidend ist, um oxidativen Stress-bedingten Krankheiten vorzubeugen .

Antibakterielle Anwendungen

Die antibakterielle Aktivität von Benzamidderivaten, einschließlich derer mit einer 2,3-Dimethoxybenzoyl-Einheit, wurde gegen verschiedene grampositive und gramnegative Bakterien untersucht. Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer antibakterieller Wirkstoffe .

Arzneimittelforschung

Benzamide sind aufgrund ihrer strukturellen Vielseitigkeit von Bedeutung in der Arzneimittelforschung. Die spezifische Verbindung in Frage könnte als Vorläufer oder Zwischenprodukt bei der Synthese von Arzneimitteln mit potenziellen Anwendungen bei der Behandlung von Krankheiten wie Krebs oder Hypercholesterinämie verwendet werden .

Industrielle Anwendungen

Die strukturellen Eigenschaften von Amiden machen sie für industrielle Anwendungen nützlich. So können sie beispielsweise in der Kunststoff- und Gummiindustrie, der Papierindustrie und sogar in der Landwirtschaft als Zwischenprodukte oder Additive eingesetzt werden .

Chromatographie

In der Chromatographie können Verbindungen wie This compound als Standards oder Referenzverbindungen verwendet werden, um bei der Analyse andere Substanzen zu identifizieren und zu quantifizieren .

Massenspektrometrie

Die Massenspektrometrie, die präzise und stabile Verbindungen für die Probenmanipulation erfordert, könnte solche Benzamidderivate zur Kalibrierung der Massenspektrometriegeräte oder als Teil des Probenvorbereitungsprozesses verwenden .

Synthese neuer Verbindungen

Die Verbindung kann als Ausgangsmaterial für die Synthese neuer Benzamidverbindungen dienen, die dann auf verschiedene biologische Aktivitäten getestet werden können, wodurch der Umfang der biochemischen und pharmakologischen Forschung erweitert wird .

Forschung zu entzündungshemmenden und schmerzlindernden Eigenschaften

Die Forschung zu entzündungshemmenden und schmerzlindernden Eigenschaften von Benzamidderivaten ist im Gange. This compound könnte eine Schlüsselverbindung bei der Entwicklung neuer Medikamente zur Behandlung von Schmerzen und Entzündungen sein .

Wirkmechanismus

Target of Action

Similar compounds, such as benzamides, have been widely used in various fields including medical, industrial, biological, and potential drug industries . They have been associated with a range of activities such as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .

Mode of Action

It’s worth noting that benzamides, which are structurally similar, have been shown to exhibit a variety of effects, including antioxidant activity, free radical scavenging, and metal chelating activity . These activities suggest that the compound may interact with its targets to neutralize free radicals, chelate metals, and exert an antioxidant effect .

Biochemical Pathways

Given the antioxidant, free radical scavenging, and metal chelating activities observed in similar benzamide compounds , it can be inferred that this compound may influence pathways related to oxidative stress and metal ion homeostasis.

Biochemische Analyse

Biochemical Properties

3-(2,3-Dimethoxybenzoyl)-4-methylpyridine plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes, proteins, and other biomolecules. For instance, it exhibits antioxidant activity by scavenging free radicals and chelating metal ions . This compound also demonstrates antibacterial activity against both gram-positive and gram-negative bacteria . The interactions between 3-(2,3-Dimethoxybenzoyl)-4-methylpyridine and these biomolecules are primarily based on its ability to form stable complexes and inhibit oxidative stress.

Cellular Effects

The effects of 3-(2,3-Dimethoxybenzoyl)-4-methylpyridine on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the secretion of vascular endothelial growth factor (VEGF) in retinal pigment epithelial cells, thereby reducing neovascularization . Additionally, 3-(2,3-Dimethoxybenzoyl)-4-methylpyridine affects the reactive oxygen species (ROS) levels in cells, which in turn impacts the Nrf2/HO-1 signaling pathway .

Molecular Mechanism

At the molecular level, 3-(2,3-Dimethoxybenzoyl)-4-methylpyridine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits the activity of certain enzymes involved in oxidative stress, thereby reducing the production of ROS . This compound also modulates the expression of genes related to antioxidant defense and inflammatory responses .

Temporal Effects in Laboratory Settings

The stability and degradation of 3-(2,3-Dimethoxybenzoyl)-4-methylpyridine in laboratory settings have been studied extensively. Over time, this compound maintains its stability under controlled conditions, but it may degrade when exposed to extreme pH or temperature . Long-term studies have shown that 3-(2,3-Dimethoxybenzoyl)-4-methylpyridine can have sustained effects on cellular function, particularly in reducing oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of 3-(2,3-Dimethoxybenzoyl)-4-methylpyridine vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as antioxidant and anti-inflammatory activities. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biological effects without toxicity.

Metabolic Pathways

3-(2,3-Dimethoxybenzoyl)-4-methylpyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress and inflammation. For example, it modulates the activity of enzymes such as superoxide dismutase (SOD) and catalase, which are crucial for maintaining cellular redox balance . This compound also affects metabolic flux and metabolite levels, particularly those related to antioxidant defense mechanisms .

Transport and Distribution

The transport and distribution of 3-(2,3-Dimethoxybenzoyl)-4-methylpyridine within cells and tissues are mediated by specific transporters and binding proteins. It is known to accumulate in certain cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biological effects . The localization and accumulation of this compound are influenced by its chemical properties and interactions with cellular components.

Subcellular Localization

3-(2,3-Dimethoxybenzoyl)-4-methylpyridine is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function are affected by its subcellular localization, as it can interact with different biomolecules in these compartments. For instance, in the mitochondria, it may modulate the activity of enzymes involved in oxidative phosphorylation and energy production . Targeting signals and post-translational modifications may direct 3-(2,3-Dimethoxybenzoyl)-4-methylpyridine to specific organelles, enhancing its biological activity.

Eigenschaften

IUPAC Name |

(2,3-dimethoxyphenyl)-(4-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-7-8-16-9-12(10)14(17)11-5-4-6-13(18-2)15(11)19-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBAXLQSAOIHSKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)C2=C(C(=CC=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

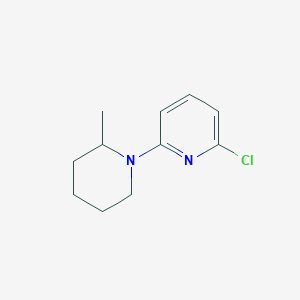

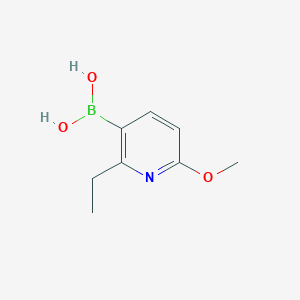

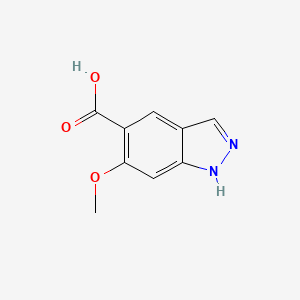

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

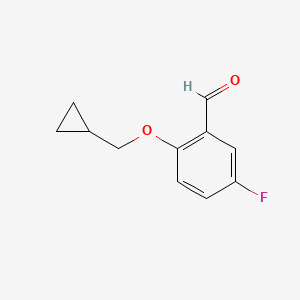

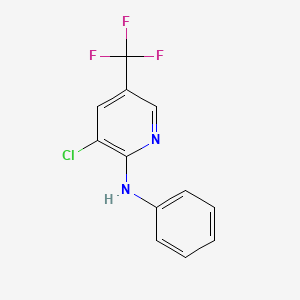

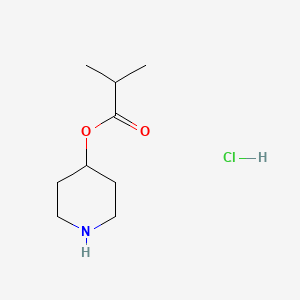

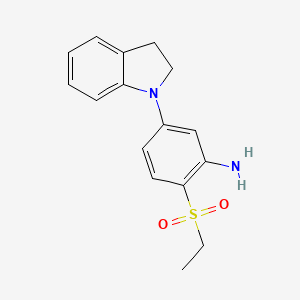

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1453056.png)